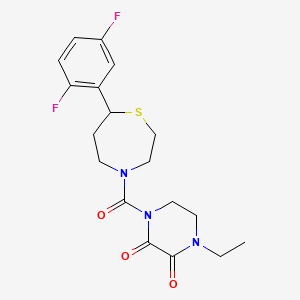

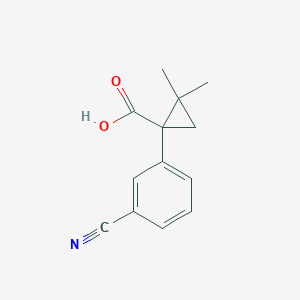

![molecular formula C22H23N5O4 B2687414 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide CAS No. 941890-73-9](/img/structure/B2687414.png)

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazolo-triazine , a class of compounds known for their explosive properties . Pyrazolo-triazines are fused-ring heterocycles .

Synthesis Analysis

Pyrazolo-triazines can be synthesized using various methods. One approach uses polyethylene glycol (PEG-600) as a reaction medium for the synthesis . This green, one-pot, multicomponent method was developed to prepare novel pyrazolo-triazine products with new synthetic routes and techniques .Physical And Chemical Properties Analysis

Pyrazolo-triazines have promising explosive properties . The Cheetah thermochemical code used its calculated standard enthalpy of formation and its measured crystal density to predict explosive performance .Applications De Recherche Scientifique

Novel Heterocyclic Compounds Synthesis

Researchers have developed novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown to be effective COX-1/COX-2 inhibitors with promising analgesic and anti-inflammatory properties compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiproliferative Activities

Another study focused on synthesizing new heterocycles incorporating an antipyrine moiety, which were evaluated for antimicrobial and antiproliferative activities. These compounds, including pyrazolo[5,1-c][1,2,4]triazine derivatives, showed significant antimicrobial effects against various bacteria and fungi, as well as notable anticancer activities against breast cancer (MCF-7) and liver cancer cells (HepG2) (Bondock, Rabie, Etman, & Fadda, 2008).

Antimicrobial Dye Synthesis

Furthermore, research into the design and synthesis of novel antimicrobial dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems has been conducted. These dyes and their precursors exhibited significant antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential for use in dyeing and textile finishing to impart antimicrobial properties to fabrics (Shams, Mohareb, Helal, & Mahmoud, 2011).

Environmental Friendly Drug Synthesis

In addition, an environmentally friendly approach to drug design has led to the synthesis of potential analgesic and antipyretic compounds, demonstrating the importance of green chemistry in the development of new therapeutic agents. This research exemplifies the industry's shift towards more sustainable and less environmentally damaging synthesis methods (Reddy, Ramana Reddy, & Dubey, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4/c1-3-31-18-10-8-17(9-11-18)25-12-13-26-20(29)21(30)27(24-22(25)26)14-19(28)23-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLGTXRNEDIRKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)

![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)